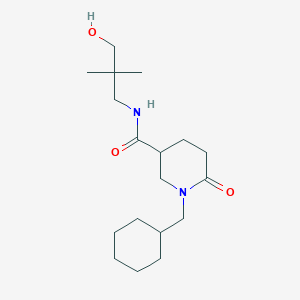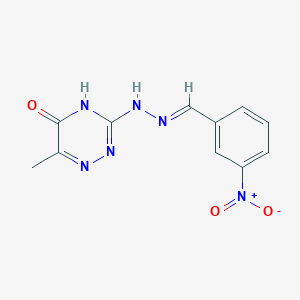
N-(3-acetylphenyl)-2-(2-quinolinylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-(2-quinolinylthio)propanamide, also known as AQ-RA 741, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of quinoline-based molecules and has been shown to have various biochemical and physiological effects.
科学研究应用
N-(3-acetylphenyl)-2-(2-quinolinylthio)propanamide 741 has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and infectious disease research. In cancer research, this compound 741 has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In neuroscience, this compound 741 has been reported to have potential neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In infectious disease research, this compound 741 has been shown to have antibacterial and antifungal activity against various pathogens.
作用机制
The mechanism of action of N-(3-acetylphenyl)-2-(2-quinolinylthio)propanamide 741 is not fully understood, but it has been suggested to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound 741 has been reported to inhibit the activity of histone deacetylases (HDACs) and the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and apoptosis. In Alzheimer's disease models, this compound 741 has been shown to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine and improved cognitive function.
Biochemical and Physiological Effects
This compound 741 has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. In cancer cells, this compound 741 has been reported to inhibit the activity of HDACs, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. In Alzheimer's disease models, this compound 741 has been shown to inhibit the activity of AChE and BChE, leading to increased levels of acetylcholine and improved cognitive function. In infectious disease models, this compound 741 has been reported to have antibacterial and antifungal activity against various pathogens.
实验室实验的优点和局限性
N-(3-acetylphenyl)-2-(2-quinolinylthio)propanamide 741 has several advantages for use in lab experiments, including its high purity and yield, its potential applications in various scientific research fields, and its ability to inhibit enzyme activity and modulate signaling pathways. However, there are also some limitations to using this compound 741 in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on N-(3-acetylphenyl)-2-(2-quinolinylthio)propanamide 741, including the investigation of its potential applications in other scientific research fields, the development of more efficient synthesis methods, and the exploration of its mechanism of action and potential side effects. Additionally, further research is needed to fully understand the potential of this compound 741 as a therapeutic agent for cancer, Alzheimer's disease, and infectious diseases.
合成方法
N-(3-acetylphenyl)-2-(2-quinolinylthio)propanamide 741 can be synthesized through a multi-step process involving the condensation of 2-chloroquinoline-3-thiol with 3-acetylphenylboronic acid, followed by the reaction with 2-bromo-1-propanol and then the deprotection of the resulting intermediate. This method has been reported to yield this compound 741 with high purity and yield, making it suitable for scientific research applications.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-13(23)16-7-5-8-17(12-16)21-20(24)14(2)25-19-11-10-15-6-3-4-9-18(15)22-19/h3-12,14H,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNDKXNVTNBMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6073255.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-3-piperidinamine](/img/structure/B6073258.png)
![(3'R*,4'R*)-1'-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6073264.png)
![3-(methylthio)-11-propyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4'',3'':1',6']pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B6073268.png)
![3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6073271.png)

![N-[4-(acetylamino)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6073278.png)
![4-(4-methylbenzyl)-3-{2-oxo-2-[4-(2-thienylmethyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone](/img/structure/B6073286.png)
![N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B6073297.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine](/img/structure/B6073302.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[(2-phenoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6073309.png)
![4-{6-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6073327.png)

![N~1~-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,1-cyclopropanedicarboxamide](/img/structure/B6073342.png)
